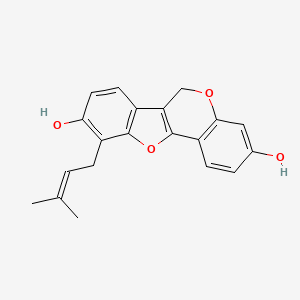
Erypoegin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erypoegin H is a natural product found in Erythrina poeppigiana with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Erypoegin H has been identified as an effective antibacterial agent against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits significant antimicrobial activity with minimum inhibitory concentration (MIC) values suggesting potent efficacy:
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| This compound | MRSA | 12.5 |
In studies conducted by Tanaka et al. (2003), this compound was shown to have strong activity against multiple MRSA strains, indicating its potential as a therapeutic agent in treating antibiotic-resistant infections .
Synthesis and Chemical Properties
The total synthesis of this compound has been achieved through a platinum chloride-catalyzed cycloisomerization reaction, which represents a significant advancement in the chemical synthesis of flavonoids. This method allows for the efficient production of this compound and related compounds, enhancing their availability for research and potential clinical applications .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Antibacterial Activity : In a comparative study of flavonoids from Erythrina species, this compound demonstrated superior activity against both gram-positive bacteria and resistant strains like MRSA. Its MIC values were consistently low across multiple tests, affirming its potential as a lead compound in antibiotic development .
- Mechanism of Action : Research suggests that this compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, contributing to its antibacterial efficacy . Further investigations into its mechanism revealed that it may interfere with protein synthesis in bacteria.
Propiedades
Fórmula molecular |
C20H18O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C20H18O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,21-22H,5,10H2,1-2H3 |
Clave InChI |
JIYPLIGVCANHTO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=CC(=C4)O)O)C |
Sinónimos |
erypoegin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















